N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea
Overview
Description
AR-AO-14418 is a small molecule that belongs to the class of organic compounds known as nitrothiazoles. These compounds contain a thiazole ring which bears a nitro group. AR-AO-14418 is a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a serine/threonine kinase implicated in various pathological conditions such as diabetes and Alzheimer’s disease .
Scientific Research Applications
AR-AO-14418 has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AR-AO-14418 involves the reaction of 4-methoxybenzylamine with 5-nitro-2-thiazolyl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product, N-[(4-methoxyphenyl)methyl]-N’-(5-nitro-2-thiazolyl)urea, is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for AR-AO-14418 are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
AR-AO-14418 primarily undergoes substitution reactions due to the presence of the nitro group on the thiazole ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various urea derivatives, while oxidation and reduction reactions can modify the nitro group on the thiazole ring .
Mechanism of Action
AR-AO-14418 exerts its effects by selectively inhibiting glycogen synthase kinase 3 beta (GSK-3β). This inhibition occurs through an ATP-competitive mechanism, where AR-AO-14418 binds to the ATP-binding site of GSK-3β, preventing its phosphorylation activity. This inhibition leads to downstream effects on various signaling pathways, including the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, which is involved in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
AR-A014418: Another selective inhibitor of GSK-3β with similar ATP-competitive inhibition properties.
SB-216763: A potent and selective GSK-3β inhibitor with a different chemical structure but similar biological effects.
CHIR-99021: A highly selective GSK-3β inhibitor used in various research applications.
Uniqueness
AR-AO-14418 is unique due to its specific chemical structure, which includes a nitrothiazole ring. This structure confers high selectivity for GSK-3β and allows for specific interactions with the ATP-binding site of the kinase. Additionally, AR-AO-14418 has been shown to have distinct pharmacological effects in various preclinical models, making it a valuable tool for studying GSK-3β-related pathways .
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMHJKFIIIULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332270 | |
Record name | AR-A014418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
487021-52-3 | |
Record name | AR-AO-14418 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487021523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AR-AO-14418 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AR-A014418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AR-A014418 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AR-AO-14418 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87KSH90Q6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of AR-A014418 and how does its interaction with this target influence downstream cellular processes?
A1: AR-A014418 functions as a selective inhibitor of Glycogen Synthase Kinase-3β (GSK3β) . GSK3β is a constitutively active protein kinase implicated in various cellular processes, including neuronal regulation. By suppressing GSK3β activity, AR-A014418 can modulate downstream signaling pathways like ERK-Mnk1-eIF4E, impacting protein synthesis and ultimately influencing cell survival and apoptosis in specific cell types like human acute myeloid leukemia cells .
Q2: How does AR-A014418 specifically impact serotonin signaling?
A2: Research indicates that AR-A014418 demonstrates a functional selective modulation of 5-HT1B receptors (5-HT1BR) . Specifically, it inhibits the serotonin-induced coupling of 5-HT1BR to Giα2, affecting downstream signaling. This selective modulation influences serotonin release in the brain and affects behavioral responses in preclinical models .
Q3: What is the structural characterization of AR-A014418?
A3: The molecular formula of AR-A014418 is C12H12N4O4S . Structurally, it features a thiazole ring linked to a urea group, which is further connected to a methoxybenzyl moiety . Crystallographic studies reveal that the thiazole and benzene rings within the molecule are non-planar with a specific dihedral angle .
Q4: What research has been conducted to explore the potential of AR-A014418 as a tool for imaging GSK3β activity?
A4: Researchers have synthesized a carbon-11 labeled version of AR-A014418 ([11C]AR-A014418) for potential use in Positron Emission Tomography (PET) studies . This radiolabeled version could potentially facilitate the visualization and study of GSK3β activity in living organisms, offering valuable insights into the role of GSK3β in various physiological and pathological conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.